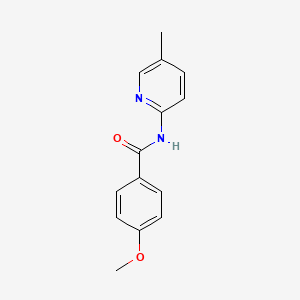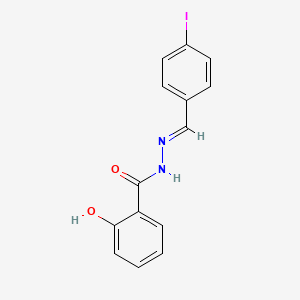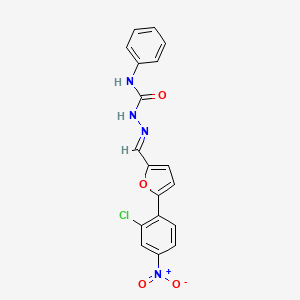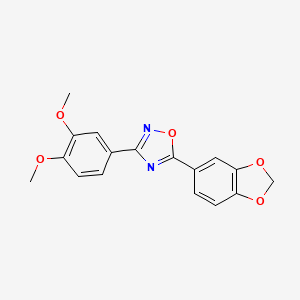
4-methoxy-N-(5-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of compounds related to 4-methoxy-N-(5-methyl-2-pyridinyl)benzamide, involves multiple steps including ring opening and closure reactions, and modifications from commercially available substances. The procedures are detailed with various chemical reactions to achieve the desired molecular structure, displaying considerable chemical versatility and adaptability in synthetic chemistry (Yanagi et al., 1999) (Halim & Ibrahim, 2022).
Molecular Structure Analysis The molecular structure of related compounds is often determined using techniques such as X-ray diffraction and spectroscopic methods, which provide insights into the atomic arrangement and molecular conformation. For example, studies have revealed different polymorphs and crystalline forms based on structural variations (T. Yanagi et al., 2000).
Chemical Reactions and Properties The chemical reactivity and interactions of this compound derivatives involve various bond formations and cleavages. These reactions are integral to the compound's biological activities and are studied under different conditions to understand their mechanisms and effects (Yanagi et al., 1999).
Physical Properties Analysis The physical properties, such as melting points, solubility, and crystalline form, are crucial for understanding the stability and application of these compounds. Different polymorphs can exhibit distinct physical properties affecting their pharmaceutical formulation (T. Yanagi et al., 2000).
Chemical Properties Analysis Chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological potential of this compound derivatives. Investigations into these aspects help in understanding the compound's behavior in biological systems and its potential therapeutic use (Yanagi et al., 1999) (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Synthesis Methodologies
- The compound's precursor, (S)-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, was synthesized for the preparation of (S)-123I-IBZM, indicating a route for high-yield synthesis relevant in radiopharmaceutical applications (Bobeldijk et al., 1990).
Molecular Imaging Probes
- As a selective serotonin 1A (5-HT(1A)) molecular imaging probe, a related compound was used with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients, showcasing its potential in neurological disorder studies (Kepe et al., 2006).
Anti-inflammatory and Analgesic Agents
- Novel derivatives, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide, have shown COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neuroleptic Activities
- The synthesis and evaluation of benzamides as potential neuroleptics indicated a correlation between structure and activity, with certain compounds showing promise as potent drugs with fewer side effects in psychosis treatment (Iwanami Sumio et al., 1981).
Hyperbranched Aromatic Polyamides
- Thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate gives a hyperbranched aromatic polyamide, indicating its potential in materials science for creating soluble polymers with specific molecular weights (Yang et al., 1999).
Crystalline Forms Characterization
- The preparation and characterization of two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) demonstrated the importance of understanding crystalline forms for pharmaceutical applications (Yanagi et al., 2000).
H+/K+-ATPase Inhibitors
- Investigating the relationship between pyridine basicity, stability, and activity led to the development of compounds with high potency as H+/K+-ATPase inhibitors, contributing to the treatment of gastric acid-related disorders (Ife et al., 1989).
Antidopaminergic Properties
- The synthesis and evaluation of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds for their antidopaminergic properties highlighted their potential as antipsychotic agents with minimal side effects (Högberg et al., 1990).
Dopamine Antagonistic Drugs
- Theoretical conformational studies on dopamine antagonistic benzamide drugs provided insights into the pharmacologically active conformers, contributing to the understanding of their interaction with the dopamine receptor (van de Waterbeemd & Testa, 1983).
Fluorescence Studies
- The synthesis and photophysical evaluation of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive fluorophores for applications in solution and solid state highlighted the influence of substituent modification on fluorescence properties (Hagimori et al., 2019).
Corrosion Inhibition
- The effect of stereochemical conformation on the corrosion inhibitive behavior of Schiff bases on mild steel surface in acidic medium was explored, indicating the potential of these compounds in corrosion protection (Murmu et al., 2019).
Electrophoresis of Related Substances
- Nonaqueous capillary electrophoresis was developed for the separation of imatinib mesylate and related substances, showcasing a promising method for quality control in pharmaceutical analysis (Ye et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-8-13(15-9-10)16-14(17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKNHVIDFXKZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)




![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)
![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)
